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Compound of Interest

Compound Name: 2-Chloro-4,6-dinitroaniline

Cat. No.: B165296 Get Quote

In the fields of pharmaceutical development, materials science, and synthetic chemistry, the

precise structural characterization of isomers is critical. Subtle variations in the arrangement of

functional groups on an aromatic ring can lead to significant differences in chemical reactivity,

biological activity, and physical properties. This guide provides a detailed spectroscopic

comparison of 2-Chloro-4,6-dinitroaniline and its key positional isomer, 4-Chloro-2,6-

dinitroaniline, offering a practical framework for their unambiguous identification using standard

analytical techniques.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-Chloro-4,6-
dinitroaniline and 4-Chloro-2,6-dinitroaniline. These data highlight the distinct spectral

fingerprints that arise from the different substitution patterns on the aniline ring.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

2-Chloro-4,6-dinitroaniline

(CAS: 3531-19-9)

8.75 (d, J=2.5 Hz, 1H), 8.45 (d,

J=2.5 Hz, 1H), 7.85 (br s, 2H,

NH₂)

Specific peak assignments

require dedicated 2D NMR, but

distinct signals are observable.

4-Chloro-2,6-dinitroaniline

(CAS: 5388-62-5)[1]

8.30 (s, 2H), 6.50 (br s, 2H,

NH₂)

Data not readily available in

summarized form but will show

fewer aromatic carbon signals

due to symmetry.

Note: NMR data is typically recorded in DMSO-d₆. Chemical shifts can vary slightly based on

solvent and concentration.[2]

Table 2: Infrared (IR) Spectroscopy Data

Compound Key IR Absorptions (ν, cm⁻¹)

2-Chloro-4,6-dinitroaniline

~3400-3300 (N-H stretch), ~1620 (N-H bend),

~1520 & ~1340 (NO₂ asymmetric & symmetric

stretch), ~830 (C-Cl stretch)

4-Chloro-2,6-dinitroaniline

~3450-3350 (N-H stretch), ~1625 (N-H bend),

~1530 & ~1350 (NO₂ asymmetric & symmetric

stretch), ~850 (C-Cl stretch)

Note: IR spectra are often recorded using KBr pellets.[3]

Table 3: Mass Spectrometry Data
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Compound Molecular Formula Molecular Weight
Key Mass
Fragments (m/z)

2-Chloro-4,6-

dinitroaniline[4][5]
C₆H₄ClN₃O₄ 217.57 g/mol

[M]⁺ at 217, [M+2]⁺ at

219 (approx. 3:1

ratio), fragments

corresponding to loss

of NO₂, etc.

4-Chloro-2,6-

dinitroaniline[1][6][7]
C₆H₄ClN₃O₄ 217.57 g/mol

[M]⁺ at 217, [M+2]⁺ at

219 (approx. 3:1

ratio), distinct

fragmentation pattern

compared to its

isomer.

Experimental Workflow
The logical flow for the spectroscopic analysis and comparison of these isomers is outlined

below. This process ensures a systematic approach from sample acquisition to final structural

confirmation.
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Caption: Workflow for the comparative spectroscopic analysis of isomers.
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The following are generalized protocols for the key spectroscopic techniques used in the

analysis of chloro-dinitroaniline isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a

deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR

tube.[2] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data Acquisition: Standard ¹H and ¹³C{¹H} pulse programs are used. For ¹H NMR, spectral

width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is set from 0 to 200

ppm. Data is acquired at room temperature.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm)

relative to TMS.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS)

or mercury cadmium telluride (MCT) detector.

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is

then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The

KBr pellet is then placed in the sample holder, and the spectrum is typically recorded from

4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to

improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus

wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

using a direct insertion probe. Electron Ionization (EI) is a common ionization technique for

these types of molecules.

Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g.,

methanol or dichloromethane). For direct probe analysis, a small amount of the solid sample

is placed in a capillary tube.

Data Acquisition: In EI mode, a standard electron energy of 70 eV is used. The mass

analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for instance, from 40 to

400 amu.

Data Processing: The resulting mass spectrum plots relative ion abundance against the m/z

ratio. The molecular ion peak ([M]⁺) and the isotopic peak for chlorine ([M+2]⁺) are identified,

along with major fragmentation patterns.

4. UV-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g.,

ethanol or acetonitrile). This solution is then diluted to a concentration that results in an

absorbance reading between 0.1 and 1.0 (typically in the 10⁻⁵ to 10⁻⁴ M range).

Data Acquisition: The spectrum is recorded against a solvent blank in a quartz cuvette. The

wavelength range is typically scanned from 200 to 600 nm.

Data Processing: The wavelength of maximum absorbance (λ_max) and the corresponding

molar absorptivity (ε) are determined from the spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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